1-Methylbenzimidazole-4-boronic Acid Pinacol Ester is a boron-containing compound that plays a significant role in organic synthesis, particularly in the context of cross-coupling reactions. This compound is classified as a boronic acid pinacol ester, which is characterized by the presence of a boron atom bonded to an organic group and a pinacol moiety. The empirical formula for this compound is , with a molecular weight of 208.07 g/mol and a CAS number of 761446-44-0 .
This compound is derived from the benzimidazole family, which consists of fused benzene and imidazole rings. Boronic acids and their derivatives, such as pinacol esters, are widely used in organic chemistry due to their ability to form stable complexes with various substrates. They are crucial in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds used in pharmaceuticals and materials science .
1-Methylbenzimidazole-4-boronic Acid Pinacol Ester can be synthesized through several methods, primarily involving the reaction of 1-methylbenzimidazole with boronic acid derivatives in the presence of pinacol.
A common synthetic route involves:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
1-Methylbenzimidazole-4-boronic Acid Pinacol Ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds.
In these reactions:
Other reactions include transesterification processes where this compound can serve as an intermediate .
The mechanism of action for 1-Methylbenzimidazole-4-boronic Acid Pinacol Ester in cross-coupling reactions involves several steps:
This mechanism highlights the importance of boron compounds in facilitating carbon-carbon bond formation .
The compound's properties make it suitable for various synthetic applications in organic chemistry .
1-Methylbenzimidazole-4-boronic Acid Pinacol Ester has several scientific uses:
The emergence of boronic acids in medicinal chemistry represents a paradigm shift from initial toxicity concerns to widespread therapeutic validation. Historically, boron-containing compounds were neglected due to unfounded toxicity assumptions, despite natural occurrence in foods like fruits and nuts. This perception changed decisively after the 2003 FDA approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma treatment. The drug's mechanism relies critically on the boronic acid moiety forming reversible complexes with catalytic threonine residues of the 20S proteasome, establishing boron's capacity for targeted biological interactions [1]. Subsequent approvals include ixazomib (2015, multiple myeloma) and vaborbactam (2017, β-lactamase inhibitor), collectively validating boronic acids as privileged pharmacophores with unique physicochemical properties [1]. These compounds overcome traditional limitations through:
This historical trajectory underscores how 1-Methylbenzimidazole-4-boronic Acid Pinacol Ester enters a maturing landscape where boronic acid derivatives are established as non-toxic, tunable scaffolds with proven clinical impact across oncology and anti-infective domains.
1-Methylbenzimidazole-4-boronic Acid Pinacol Ester (C₁₄H₁₉BN₂O₂, MW 258.13 g/mol) exemplifies strategic molecular hybridization merging complementary pharmacophores. The pinacol ester-protected boronic acid group at the benzimidazole 4-position creates a molecule with distinctive structural and electronic features:
Table 1: Key Physicochemical Properties
Property | Value/Characteristic | Functional Implication |
---|---|---|
Molecular formula | C₁₄H₁₉BN₂O₂ | Balanced lipophilicity/hydrophilicity |
Molecular weight | 258.13 g/mol | Compliant with lead-likeness criteria |
Boron hybridization | sp² (trigonal planar) | Electrophilicity for covalent binding |
Hydrogen bond acceptors | 3 (N₂O₂) | Water solubility & target interactions |
Aromatic system | Fused bicyclic benzimidazole | Planarity for kinase ATP-site penetration |
Protection group | Pinacol ester (Bpin) | Kinetic stability vs. boronic acid |
The benzimidazole core provides rigid planar topology essential for stacking interactions in enzyme binding pockets (e.g., kinase ATP sites), while the methyl group at N1 prevents undesired N-H hydrogen bonding that could reduce membrane permeability. Critically, the C4-boronic ester position exploits benzimidazole's electron-deficient nature, enhancing boron's Lewis acidity and facilitating transmetalation in Suzuki couplings or complexation with biological nucleophiles. This electronic synergy differentiates it from simpler aryl boronic esters like phenylboronic pinacol ester [7]. The molecule exists as a white-to-light yellow crystalline solid (mp 59-64°C), with stability enabling storage and handling not feasible for unprotected boronic acids [5].
Pinacol ester protection transforms 1-Methylbenzimidazole-4-boronic acid into a shelf-stable reagent with tailored reactivity. The cyclic diol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) addresses three critical limitations of free boronic acids:
Table 2: Reactivity Comparison of Boron Functionalities
Boron Form | Hydrolytic Stability | Suzuki Coupling Efficiency | Storage Feasibility |
---|---|---|---|
Boronic acid (B(OH)₂ | Low (protodeboronation) | Variable; pH-dependent | Limited (desiccant/cold) |
Trifluoroborate (BF₃K) | High | Requires hydrolysis step | Excellent |
Pinacol ester (Bpin) | Moderate-high | High (direct transmetalation) | Excellent |
N-Methyliminodiacetic acid (MIDA) | Very high | Requires hydrolysis | Excellent |
This protection strategy is indispensable for benzimidazole-based boronic acids, where electron deficiency exacerbates deboronation but is mitigated by pinacol's kinetic stabilization [3] [8] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3